5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
This compound is a complex organic molecule with several functional groups . It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and an imidazoquinazolinone group, which is a type of fused ring system .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring systems and functional groups . The thiazole ring and the imidazoquinazolinone group contribute to the rigidity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For this compound, specific data on properties like melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Synthesis and Biological Applications
Antitumor and Monoamine Oxidase Inhibition : Derivatives of quinazolinones, synthesized through reactions with halides, have demonstrated significant anti-monoamine oxidase and antitumor activities. This indicates potential for the development of treatments for conditions associated with monoamine oxidase or certain types of cancer (Markosyan et al., 2015).
Diuretic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their diuretic activity. Certain compounds among these derivatives exhibited significant diuretic effects, suggesting potential use in treating conditions that benefit from diuresis (Maarouf et al., 2004).
Antiproliferative Agents and Kinase Inhibition : Pyrazolo[5,1-b]quinazoline derivatives, including those with thiazole moieties, have been evaluated for their potential as antiproliferative agents and inhibitors of Pim-1 kinase. These compounds show promise in cancer treatment, particularly against prostate cancer cell lines (Mohareb et al., 2017).
Antihypertensive Agents : The synthesis of 4-phenylamino[1,2,4]triazolo[2,3-a]quinazolin-5(4H)-ones and their derivatives has shown satisfactory antihypertensive activity in pharmacological evaluations. This suggests a potential application in managing hypertension (Hsu et al., 2003).
Antiparkinsonian Agents : Azetidinonyl/thiazolidinonyl quinazolinone derivatives have been screened for their antiparkinsonian activity, with certain compounds demonstrating significant effects. This highlights the potential for developing new treatments for Parkinson's disease (Kumar et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
The compound interacts with its targets primarily by binding to the nicotinic acetylcholine receptor sites . This interaction disrupts the normal functioning of the nervous system, leading to impairment of the nervous functions of the pests .
Biochemical Pathways
The compound affects the biochemical pathways related to the transmission of signals in the nervous system. By binding to the nicotinic acetylcholine receptor sites, it disrupts the normal signal transmission, leading to the impairment of the nervous functions .
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties. It is rapidly and completely absorbed, with the time to reach maximum concentrations in plasma being 1–4 hours . The compound is distributed to the tissues non-selectively, but higher concentrations are found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20–30% of the dose is biotransformed, whereas 70–80% is eliminated as unchanged compound .
Result of Action
The result of the compound’s action is the impairment of the nervous functions of the pests. This leads to their eventual death, making the compound an effective insecticide .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is highly systemic and is rapidly taken up by seeds, roots, stems, and foliage, and translocated in the xylem . Its high water-solubility makes it more effective than other compounds under dry conditions . It also offers protection against the transmission of viruses by sucking pests . The compound is particularly effective as a seed treatment against soil-dwelling and early season pests .
Properties
IUPAC Name |
5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S2/c1-30-18-9-15-16(10-19(18)31-2)26-23(32-12-14-11-25-22(24)33-14)28-17(21(29)27-20(15)28)8-13-6-4-3-5-7-13/h9-11,13,17H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXHTGZJCUJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CN=C(S4)Cl)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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